molecular formula C9H13N3O4 B14599579 1-(3-Deoxypentofuranosyl)cytosine CAS No. 58526-07-1

1-(3-Deoxypentofuranosyl)cytosine

Cat. No.: B14599579
CAS No.: 58526-07-1
M. Wt: 227.22 g/mol
InChI Key: ZHHOTKZTEUZTHX-VMHSAVOQSA-N
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Description

1-(3-Deoxypentofuranosyl)cytosine is a synthetic cytosine nucleoside analog characterized by the absence of a hydroxyl group at the 3′-position of the pentofuranose sugar. For instance, 2′,3′-dideoxycytosine (ddC) is a reverse transcriptase inhibitor used in HIV therapy but associated with mitochondrial DNA depletion . Similarly, 2′,2′-difluorodeoxycytidine (gemcitabine) is a widely used anticancer agent targeting ribonucleotide reductase and DNA polymerases .

Properties

CAS No.

58526-07-1

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6-,8+/m0/s1

InChI Key

ZHHOTKZTEUZTHX-VMHSAVOQSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@H]1O)N2C=CC(=NC2=O)N)CO

Canonical SMILES

C1C(OC(C1O)N2C=CC(=NC2=O)N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Deoxypentofuranosyl)cytosine typically involves the protection of the hydroxyl groups on the sugar moiety, followed by the coupling of the protected sugar with a cytosine base. The final step involves the deprotection of the hydroxyl groups to yield the desired compound. Common reagents used in this synthesis include phosphoramidites and weak acids as catalysts .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Deoxypentofuranosyl)cytosine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the cytosine base, potentially forming products like 5-hydroxymethylcytosine.

    Reduction: This reaction can reduce the cytosine base to form dihydrocytosine.

    Substitution: This reaction can involve the replacement of functional groups on the cytosine base or the sugar moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-hydroxymethylcytosine, while substitution reactions can produce a variety of modified nucleosides .

Scientific Research Applications

1-(3-Deoxypentofuranosyl)cytosine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Deoxypentofuranosyl)cytosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. This interference can lead to the inhibition of DNA replication or transcription, making it a potent antiviral or anticancer agent. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Modifications and Targets

The antitumor or antiviral activity of cytosine analogs is highly dependent on sugar moiety modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Cytosine Analogs

Compound Name Structural Modification Primary Target(s) Mechanism of Action
1-(3-Deoxypentofuranosyl)cytosine 3′-deoxy Hypothesized: DNA polymerases Likely chain termination or enzyme inhibition
Gemcitabine (2′,2′-difluoro-dC) 2′,2′-difluoro Ribonucleotide reductase, DNA polymerase α Inhibits dNTP synthesis; incorporates into DNA
2′,3′-Dideoxycytosine (ddC) 2′,3′-dideoxy HIV reverse transcriptase Chain termination; mitochondrial DNA depletion
4′-Thio-FAC 2′-fluoro, 4′-thio-arabinofuranosyl DNA polymerase α Mixed-type inhibition; chain termination
FAU (2′-fluoro-arabinosyl uracil) 2′-fluoro-arabinose Thymidylate synthase (TS) Prodrug activated by TS; incorporates into DNA
Enzymatic Inhibition Profiles

Table 2: Inhibition of DNA Polymerases by Cytosine Analogs

Compound DNA Pol α Inhibition DNA Pol β Inhibition DNA Pol γ Inhibition Ribonucleotide Reductase Inhibition
4′-Thio-FAC Potent (Mixed-type) Moderate Negligible No direct effect
Gemcitabine Weak Weak Weak Strong (via diphosphate metabolite)
ddC N/A N/A Inhibits No direct effect
  • 4′-Thio-FAC : Its triphosphate form (4′-thio-FACTP) shows potent mixed-type inhibition of DNA polymerase α, suggesting chain termination. This contrasts with gemcitabine, which primarily targets ribonucleotide reductase via its diphosphate metabolite .
  • Gemcitabine : While its triphosphate form incorporates into DNA, its diphosphate metabolite (dFdCDP) is a stronger inhibitor of ribonucleotide reductase, depleting dNTP pools and synergizing with radiation .
  • ddC : Inhibits mitochondrial DNA polymerase γ, leading to delayed cytotoxicity and mitochondrial DNA loss .

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